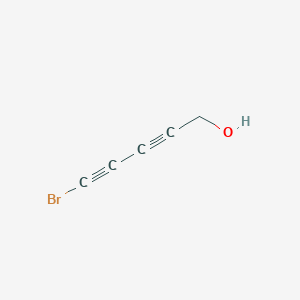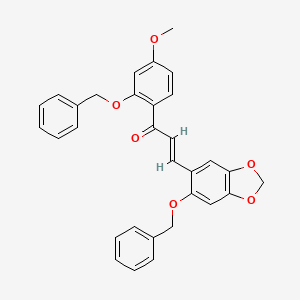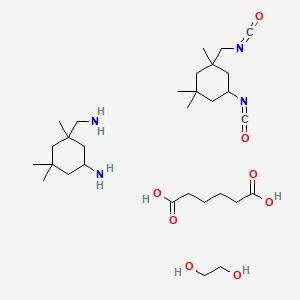
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and elastomers. The polymer is formed through the reaction of hexanedioic acid with several other components, resulting in a material with enhanced mechanical and chemical resistance.
準備方法
The synthesis of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several steps:
-
Synthetic Routes and Reaction Conditions
- The polymerization process begins with the reaction of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure complete reaction.
- 1,2-ethanediol is then added to the reaction mixture, which helps in forming the polymer backbone.
- Finally, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is introduced to the mixture, resulting in the formation of the final polymer product.
-
Industrial Production Methods
- Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise proportions.
- The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
- The polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
化学反応の分析
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes several types of chemical reactions:
-
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, which may affect its mechanical properties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced with others.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
- Reducing agents like sodium borohydride may be used for reduction reactions.
- Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the polymer structure.
科学的研究の応用
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other complex polymers.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
-
Medicine
- Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.
-
Industry
- Widely used in the production of coatings, adhesives, and elastomers due to its durability and resistance to environmental factors.
作用機序
The mechanism of action of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several molecular targets and pathways:
-
Molecular Targets
- The polymer interacts with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding.
- Its unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties.
-
Pathways Involved
- The polymerization process involves the formation of urethane and urea linkages, which contribute to the material’s mechanical strength and chemical resistance.
- The presence of multiple functional groups allows for versatile reactivity and modification, making it suitable for various applications.
類似化合物との比較
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can be compared with other similar compounds:
-
Similar Compounds
Hexanedioic acid, polymer with 2-(2-aminoethyl)aminoethanesulfonic acid: This polymer has different functional groups, resulting in distinct properties and applications.
Hexanedioic acid, polymer with 1,6-hexanediamine: Another similar polymer with different mechanical and chemical properties.
-
Uniqueness
- The unique combination of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol, and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane results in a polymer with exceptional mechanical strength, chemical resistance, and versatility.
- Its ability to undergo various chemical reactions and modifications makes it suitable for a wide range of applications, from industrial to biomedical fields.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
53184-55-7 |
|---|---|
分子式 |
C30H56N4O8 |
分子量 |
600.8 g/mol |
IUPAC名 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChIキー |
MRJFZOSIOJZPSY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(CO)O |
関連するCAS |
53184-55-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

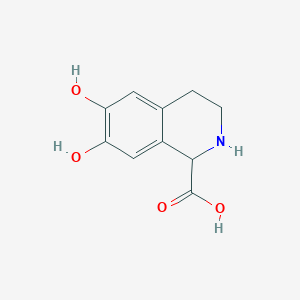
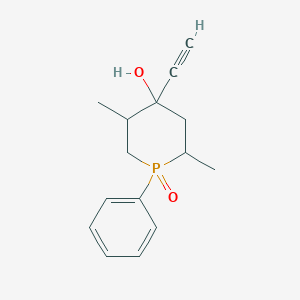
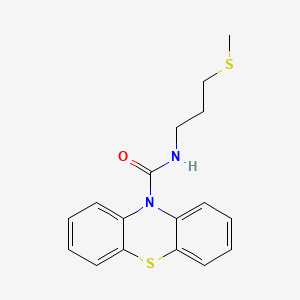
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
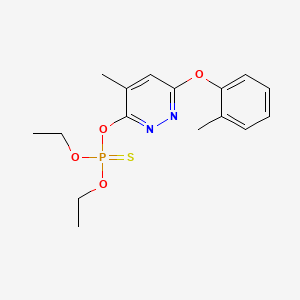
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
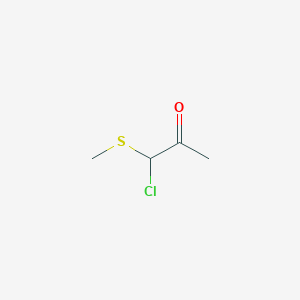
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
